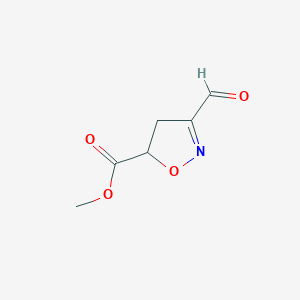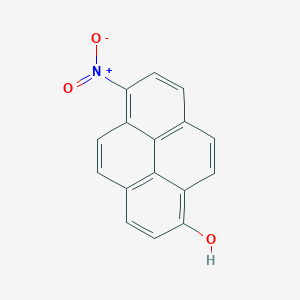
1-Pirenol, 6-nitro-
Descripción general
Descripción
1-Pyrenol, 6-nitro-: is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the first position and a nitro group at the sixth position on the pyrene ring. The molecular formula of 1-Pyrenol, 6-nitro- is C16H9NO3 , and it has a molecular weight of 263.25 g/mol . This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific research applications .
Aplicaciones Científicas De Investigación
1-Pyrenol, 6-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Utilized as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pyrenol, 6-nitro- can be synthesized through a multi-step process involving the nitration of pyrene followed by hydroxylation. The nitration of pyrene typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The resulting nitropyrene is then subjected to hydroxylation using reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of 1-Pyrenol, 6-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and hydroxylation reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyrenol, 6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, particularly at positions activated by the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 6-nitro-1-pyrenone.
Reduction: Formation of 6-amino-1-pyrenol.
Substitution: Formation of halogenated derivatives of 1-Pyrenol, 6-nitro-.
Mecanismo De Acción
The mechanism of action of 1-Pyrenol, 6-nitro- involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group allows for hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate signaling pathways, such as the NF-κB and PPAR-γ pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1-Pyrenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitropyrene: Lacks the hydroxyl group, affecting its solubility and interaction with biological systems.
1-Nitropyrene: Nitro group at a different position, leading to different electronic and photophysical properties.
Uniqueness: 1-Pyrenol, 6-nitro- is unique due to the presence of both hydroxyl and nitro groups on the pyrene ring. This combination imparts distinct electronic and photophysical properties, making it valuable in various scientific research applications. The compound’s ability to undergo diverse chemical reactions further enhances its utility as a versatile building block in organic synthesis .
Propiedades
IUPAC Name |
6-nitropyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-14-8-4-10-1-5-11-13(17(19)20)7-3-9-2-6-12(14)16(10)15(9)11/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVZUIFIVMZYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912987 | |
| Record name | 6-Nitropyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-28-8, 92997-50-7 | |
| Record name | 6-Hydroxy-1-nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitropyrene-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyren-1-ol, 6(or 8)-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092997507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitropyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NITROPYRENE-6-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8PM9YHGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


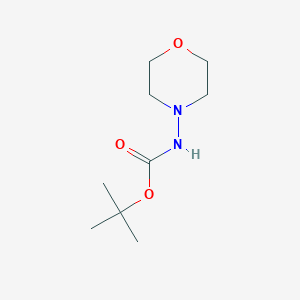
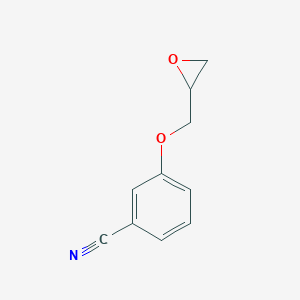

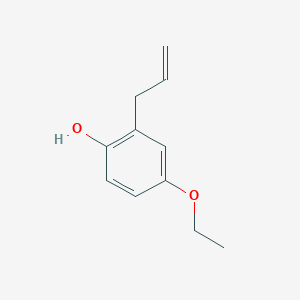
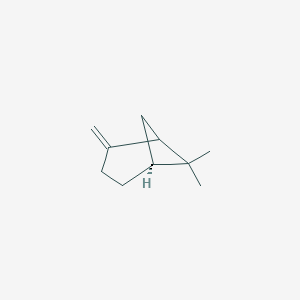
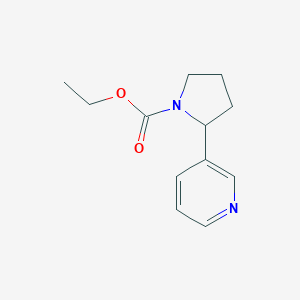


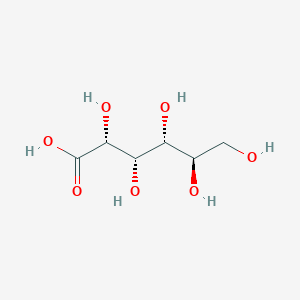
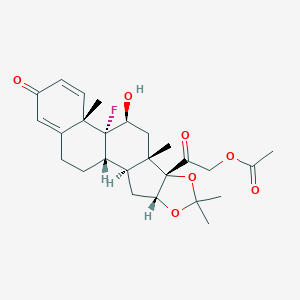


![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
